
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-4-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-4-boronic Acid Pinacol Ester typically involves the reaction of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the boronic ester . Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions include biaryl compounds, alcohols, and alkanes .
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-4-boronic Acid Pinacol Ester has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-4-boronic Acid Pinacol Ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halide or triflate in the presence of a palladium catalyst to form a carbon-carbon bond. The reaction proceeds through the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps .
Comparación Con Compuestos Similares
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-4-boronic Acid Pinacol Ester can be compared with other boronic esters such as phenylboronic acid pinacol ester and 4-methoxyphenylboronic acid pinacol ester . While all these compounds are valuable in organic synthesis, this compound is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions .
Similar compounds include:
- Phenylboronic acid pinacol ester
- 4-Methoxyphenylboronic acid pinacol ester
- 3-Pyridylboronic acid pinacol ester
Propiedades
Fórmula molecular |
C13H23BN2O3 |
|---|---|
Peso molecular |
266.15 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C13H23BN2O3/c1-10-11(9-15-16(10)7-8-17-6)14-18-12(2,3)13(4,5)19-14/h9H,7-8H2,1-6H3 |
Clave InChI |
SRZJZJFRAHEWHJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)CCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


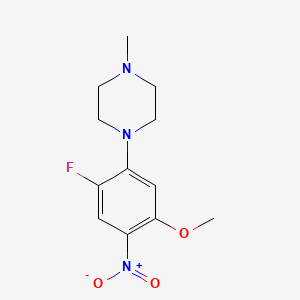

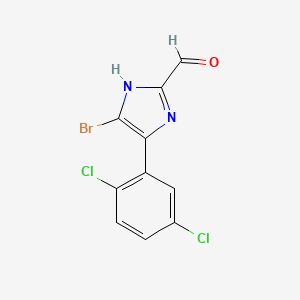



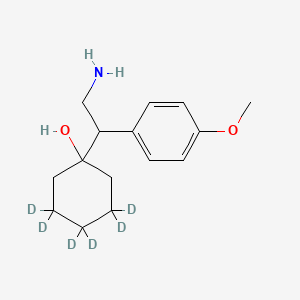


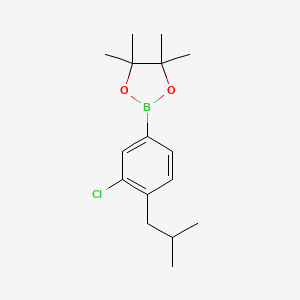


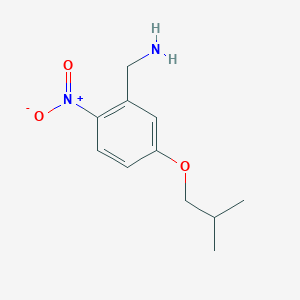
![(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13714366.png)
